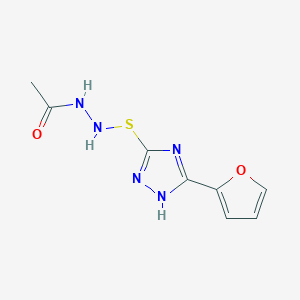
N'-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is a heterocyclic compound that features a furan ring, a triazole ring, and a thioacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide typically involves the following steps:
Formation of the Furan-2-yl Triazole: The initial step involves the synthesis of the 3-(Furan-2-yl)-1H-1,2,4-triazole. This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiocarbohydrazide under reflux conditions.
Thioacetohydrazide Formation: The next step involves the introduction of the thioacetohydrazide group. This is typically done by reacting the furan-2-yl triazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan and triazole derivatives.
科学的研究の応用
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound is believed to inhibit the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of cell wall synthesis and enzyme inhibition.
類似化合物との比較
Similar Compounds
Furan-2-yl Triazole Derivatives: These compounds share the furan and triazole rings but may have different substituents.
Thioacetohydrazide Derivatives: Compounds with similar thioacetohydrazide groups but different heterocyclic rings.
Uniqueness
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is unique due to its combination of a furan ring, a triazole ring, and a thioacetohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H9N5O2S |
|---|---|
分子量 |
239.26 g/mol |
IUPAC名 |
N'-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C8H9N5O2S/c1-5(14)10-13-16-8-9-7(11-12-8)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,14)(H,9,11,12) |
InChIキー |
GPSMFDYIAHBMRA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNSC1=NNC(=N1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



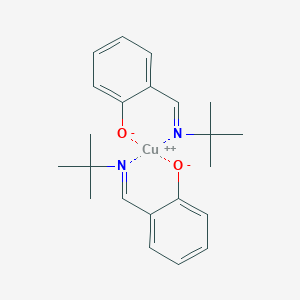
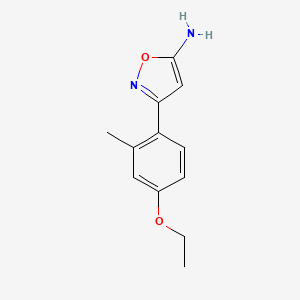
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
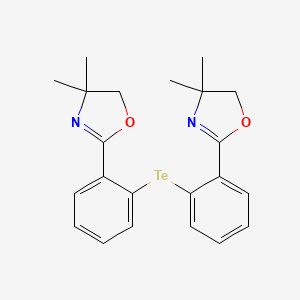
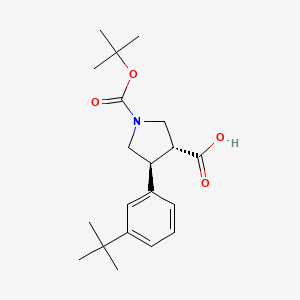
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)

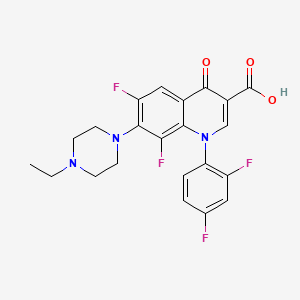

![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
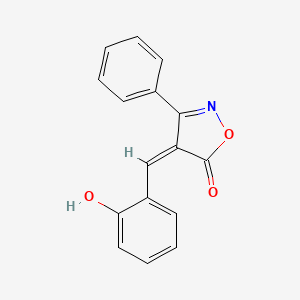
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)

